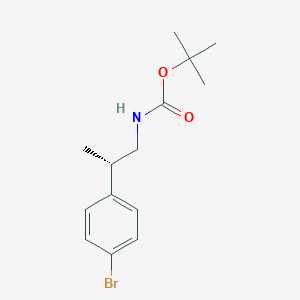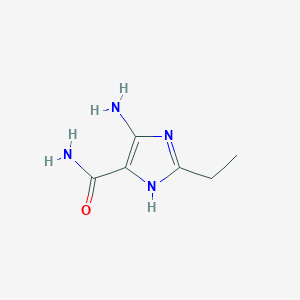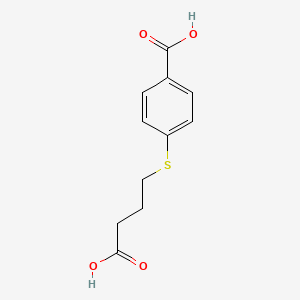
4-((3-Carboxypropyl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Carboxypropyl)thio)benzoic acid is an organosulfur compound that features a benzoic acid moiety substituted with a thioether group linked to a carboxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Carboxypropyl)thio)benzoic acid typically involves the reaction of 4-mercaptobenzoic acid with 3-bromopropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-mercaptobenzoic acid attacks the bromine atom of 3-bromopropionic acid, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-Carboxypropyl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Esters and amides
Scientific Research Applications
4-((3-Carboxypropyl)thio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-Carboxypropyl)thio)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiobenzoic acid: An organosulfur compound with a similar structure but lacking the carboxypropyl chain.
4-(Chlorosulfonyl)benzoic acid: Contains a sulfonyl chloride group instead of the thioether linkage.
4-(Trifluoromethyl)benzoic acid: Features a trifluoromethyl group in place of the thioether linkage.
Uniqueness
4-((3-Carboxypropyl)thio)benzoic acid is unique due to the presence of both the thioether and carboxypropyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H12O4S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-(3-carboxypropylsulfanyl)benzoic acid |
InChI |
InChI=1S/C11H12O4S/c12-10(13)2-1-7-16-9-5-3-8(4-6-9)11(14)15/h3-6H,1-2,7H2,(H,12,13)(H,14,15) |
InChI Key |
LYQBFHHENKXAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






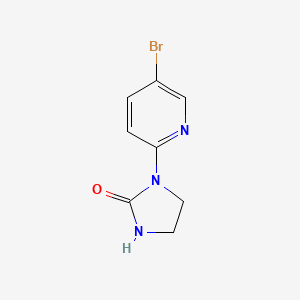
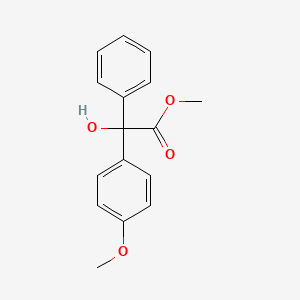
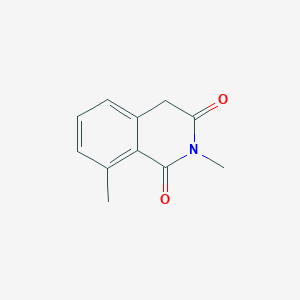
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
